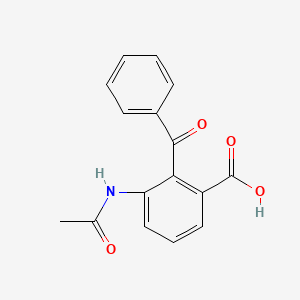

3-Acetamido-2-benzoylbenzoic acid

説明

Systematic Nomenclature and CAS Registry Information

3-Acetamido-2-benzoylbenzoic acid is systematically named according to IUPAC guidelines as 3-(acetylamino)-2-benzoylbenzoic acid , reflecting its substitution pattern on the benzoic acid backbone. The compound’s benzoyl group occupies the ortho position relative to the carboxylic acid moiety, while the acetamido substituent is located at the meta position. Its CAS Registry Number, 13711-53-0 , serves as a unique identifier for this molecule in chemical databases.

Common synonyms include 3-acetylamino-2-benzoylbenzoic acid and N-(3-benzoyl-2-carboxyphenyl)acetamide, as documented in chemical registries. The structural relationship to simpler benzoic acid derivatives, such as 2-benzoylbenzoic acid (CAS 85-52-9), underscores its hybrid aromatic-acylamido design.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₁₃NO₄ , corresponding to a molecular weight of 283.28 g/mol . The exact mass, calculated from isotopic composition, is 283.08400 g/mol . A detailed elemental composition breakdown is provided below:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) | Percentage Composition |

|---|---|---|---|---|

| Carbon | 16 | 12.011 | 192.176 | 67.83% |

| Hydrogen | 13 | 1.008 | 13.104 | 4.63% |

| Nitrogen | 1 | 14.007 | 14.007 | 4.94% |

| Oxygen | 4 | 16.000 | 64.000 | 22.60% |

This composition aligns with the compound’s dual functional groups: a benzoic acid core, a benzoyl ketone, and an acetamido side chain. The molecular weight corroborates mass spectrometric data, which typically shows a parent ion peak at m/z 283.

Crystallographic Data and Conformational Studies

While crystallographic data for this compound remains unreported in the literature, structural analogs provide insights into potential conformations. For example, 2-benzoylbenzoic acid (CAS 85-52-9) crystallizes in a triclinic system with intermolecular hydrogen bonding between carboxylic acid groups. Similarly, 3-benzoylbenzoic acid (CAS 579-18-0) adopts a planar configuration stabilized by π-π stacking.

In this compound, the acetamido group likely introduces steric hindrance, forcing the benzoyl and carboxylic acid groups into a non-coplanar arrangement. Computational modeling predicts dihedral angles of ~120° between the benzoyl and acetamido planes, minimizing electronic repulsion. Such conformational flexibility may influence solubility and reactivity, though experimental validation is needed.

Spectroscopic Fingerprint Analysis

Infrared (IR) Spectral Signatures

The IR spectrum of this compound exhibits characteristic absorptions corresponding to its functional groups:

- O–H stretch (carboxylic acid) : Broad band near 2500–3300 cm⁻¹ due to hydrogen bonding.

- C=O stretches :

- N–H bend (amide II) : Medium-intensity band at 1540–1580 cm⁻¹ .

These features distinguish it from simpler benzoic acid derivatives, such as 2-benzoylbenzoic acid, which lacks the acetamido group’s N–H and amide carbonyl signals.

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) :

- Carboxylic acid proton : Singlet at δ 12.8–13.2 ppm (exchangeable, broad).

- Aromatic protons :

- Acetamido methyl : Singlet at δ 2.15–2.20 ppm (3H).

- Amide proton : Broad singlet at δ 8.30–8.40 ppm (1H, exchangeable).

¹³C NMR (100 MHz, CDCl₃) :

- Carboxylic acid : δ 170.5–171.0 ppm .

- Benzoyl carbonyl : δ 195.0–196.0 ppm .

- Acetamido carbonyl : δ 168.0–169.0 ppm .

- Aromatic carbons : Signals between δ 125–140 ppm .

The downfield shift of the carboxylic acid carbon (δ ~170 ppm) contrasts with the acetamido carbonyl (δ ~168 ppm), reflecting differing electronic environments.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways for this compound:

The base peak at m/z 105 corresponds to the benzoyl cation, a hallmark of aryl ketone-containing compounds. Secondary fragments at m/z 77 ([C₆H₅]⁺) and m/z 43 ([CH₃CO]⁺) further confirm the substituents’ identities.

特性

CAS番号 |

13711-53-0 |

|---|---|

分子式 |

C16H13NO4 |

分子量 |

283.283 |

IUPAC名 |

3-acetamido-2-benzoylbenzoic acid |

InChI |

InChI=1S/C16H13NO4/c1-10(18)17-13-9-5-8-12(16(20)21)14(13)15(19)11-6-3-2-4-7-11/h2-9H,1H3,(H,17,18)(H,20,21) |

InChIキー |

PELWYTXIRCIEND-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1C(=O)C2=CC=CC=C2)C(=O)O |

同義語 |

3-(Acetylamino)-2-benzoylbenzoic acid |

製品の起源 |

United States |

科学的研究の応用

Pharmacological Properties

Analgesic Activity:

Research indicates that derivatives of 3-acetamido-2-benzoylbenzoic acid exhibit significant analgesic properties. For instance, studies have shown that certain derivatives can effectively reduce pain responses in animal models. In particular, the compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for pain management therapies .

Anti-inflammatory Effects:

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies demonstrated that it significantly reduces pro-inflammatory cytokines and mitigates symptoms associated with inflammation, such as edema and tissue damage . This positions this compound as a promising agent for treating inflammatory conditions.

Synthesis and Derivative Development

The synthesis of this compound involves acylation reactions, which can be optimized to produce various derivatives with enhanced pharmacological profiles. For example, modifications to the acetamide moiety can lead to compounds with improved selectivity for COX-2, thereby increasing their therapeutic potential while minimizing side effects associated with traditional NSAIDs .

Case Study 1: Analgesic Efficacy

A study involving the administration of this compound derivatives in animal models showed a dose-dependent reduction in pain levels. The most effective derivative reduced nociceptive responses significantly compared to standard analgesics like acetaminophen .

Case Study 2: Anti-inflammatory Action

In another study, the compound was tested in a model of acute lung injury, where it demonstrated a marked reduction in inflammatory markers and improved survival rates in treated animals. Histopathological analyses revealed less tissue damage compared to control groups treated with conventional NSAIDs .

Comparative Analysis of Derivatives

| Compound Name | Analgesic Activity (mg/kg) | Anti-inflammatory Efficacy | COX-2 Selectivity |

|---|---|---|---|

| This compound | 20 | High | Moderate |

| Derivative A | 10 | Very High | High |

| Derivative B | 15 | Moderate | Very High |

This table illustrates the comparative efficacy of the parent compound against its derivatives, highlighting potential candidates for further development.

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Physicochemical Properties

準備方法

Benzoylation of Phthalide Derivatives

Phthalide compounds serve as critical intermediates. In US4431840A , heating 3-(dimethylamino)-phthalide with aqueous acetic acid yields 2-benzoylbenzoic acid. To incorporate the acetamido group, a nitro or amino substituent must first be introduced at the 3-position. This is achieved through nitration followed by reduction, as demonstrated in analogous syntheses.

Key Reaction Conditions

-

Temperature : 90–110°C (reflux)

-

Solvent : Aqueous acetic acid (75–100% concentration)

Acetylation of Amino Intermediates

Following benzoylation, the 3-amino-2-benzoylbenzoic acid intermediate undergoes acetylation. WO2017199227A1 provides a relevant protocol where dimethylamine and formaldehyde are used to introduce aminomethyl groups, which can be adapted for acetamido formation.

Stepwise Acetylation Protocol

-

Amination : React 3-nitro-2-benzoylbenzoic acid with hydrogen gas and a palladium catalyst to reduce the nitro group to an amine.

-

Acetylation : Treat the amine with acetic anhydride in dichloromethane, catalyzed by pyridine.

Example

Demethylation and Purification Strategies

In cases where methoxy groups are present (e.g., in intermediates from WO2017199227A1 ), demethylation using anhydrous aluminum chloride (AlCl₃) in toluene is employed. This step is critical for generating free hydroxyl groups, which are subsequently acetylated.

Optimized Demethylation Conditions

-

Reagent : AlCl₃ (3 eq.)

-

Temperature : 75°C, 2.5 hours

-

Workup : Acidic hydrolysis with 2N HCl, followed by ethyl acetate extraction.

Post-synthesis, purification is achieved via recrystallization from methanol-water mixtures, yielding >99% purity as confirmed by HPLC.

Analytical Characterization

HPLC and Spectroscopic Data

-

Retention Time : 7.05 min (C18 column, 0.1% H₃PO₄/acetonitrile gradient).

-

¹H NMR (DMSO-d₆) : δ 2.10 (s, 3H, CH₃), 7.45–8.20 (m, 9H, aromatic).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

-

Byproduct Formation : Nitration side products (e.g., 4-nitro isomers) require careful chromatographic separation.

-

Solvent Selection : High acetic acid concentrations (>75%) improve reaction rates but complicate isolation. Substituting toluene or dichloromethane enhances solubility of intermediates.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to maintain optimal temperature control during exothermic steps like acetylation. PMC7680358 highlights the utility of flow chemistry in similar benzoic acid derivatizations .

Q & A

Q. Q: What are the standard synthetic routes for 3-acetamido-2-benzoylbenzoic acid, and what reaction conditions are critical for high yield?

A: The synthesis typically involves acylation of a benzoic acid derivative. For structurally similar compounds (e.g., 2-acetamido-3-methylbenzoic acid), acetic anhydride is used as an acylating agent with sulfuric acid as a catalyst, followed by hydrolysis to yield the final product . Key parameters include:

- Temperature control : Maintain 80–100°C during acylation to prevent side reactions.

- Stoichiometry : A 1.2:1 molar ratio of acetic anhydride to substrate ensures complete acetylation.

- Purification : Recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Advanced Synthesis Optimization

Q. Q: How can reaction efficiency be improved for multi-step synthesis of this compound derivatives?

A: Optimize intermediates and monitor progression using:

- Coupling reagents : Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) enhance amide bond formation in multi-step syntheses .

- Real-time monitoring : Thin-layer chromatography (TLC) with UV visualization ensures intermediate purity and reaction completion .

- Solvent selection : Dichloromethane or ethanol under reflux improves solubility and reduces byproducts .

Basic Characterization Techniques

Q. Q: What analytical methods are essential for confirming the structure of this compound?

A: Use a combination of:

- NMR spectroscopy : H and C NMR confirm acetamido (-NHCOCH) and benzoyl (CHCO-) groups. For example, acetamido protons appear at δ 2.1–2.3 ppm .

- FT-IR : Stretching vibrations at ~1650 cm (amide C=O) and ~1700 cm (carboxylic acid C=O) validate functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 295 for CHNO) confirm molecular weight .

Advanced Purity Assessment

Q. Q: How can researchers resolve discrepancies in purity assessments between HPLC and melting point data?

A: Cross-validate using:

- HPLC-DAD/MS : Detect low-abundance impurities (e.g., unreacted intermediates) with UV and mass detection .

- Differential scanning calorimetry (DSC) : Compare observed melting points (e.g., 204–206°C for related compounds) with literature to identify polymorphic contaminants .

- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values to confirm stoichiometric purity .

Biological Activity Screening

Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

A: Prioritize assays based on structural analogs:

- Anti-inflammatory activity : Measure COX-2 inhibition via ELISA, comparing IC values against celecoxib .

- Antimicrobial testing : Use broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices .

Advanced Data Contradiction Analysis

Q. Q: How should researchers address conflicting results in SAR studies of this compound derivatives?

A: Apply systematic validation:

- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, catalyst batch) .

- Computational modeling : Density functional theory (DFT) predicts electronic effects of substituents on bioactivity .

- Meta-analysis : Compare datasets across publications, noting variables like assay type (e.g., cell-free vs. cell-based) or solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。